molecular formula C10H10BrN3 B1445745 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine CAS No. 1820608-58-9

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine

Cat. No.: B1445745
CAS No.: 1820608-58-9
M. Wt: 252.11 g/mol
InChI Key: AZEJHTLAHADPKM-UHFFFAOYSA-N
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Description

8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a halogenated heterocyclic compound with a naphthyridine core. Its structure features a bromine atom at the 8-position and a dimethylamino group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and drug candidates. Its reactivity is influenced by the electron-withdrawing bromine substituent and the electron-donating dimethylamino group, enabling diverse chemical transformations such as cross-coupling reactions and alkylations .

Properties

IUPAC Name

8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEJHTLAHADPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C2=C1C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,6-Naphthyridine Derivatives

The synthesis of 1,6-naphthyridines typically involves the formation of the bicyclic ring system through condensation of appropriately substituted pyridine derivatives with β-ketoesters or related carbonyl compounds, followed by cyclization and aromatization steps. Key methods include:

  • Conrad-Limpach type reaction: Thermal condensation of primary aromatic amines with β-ketoesters to form Schiff base intermediates, which cyclize to yield hydroxy-substituted naphthyridines that can be further functionalized.

  • Meldrum’s acid mediated cyclization: Reaction of Meldrum’s acid with aminopyridine derivatives followed by heat-assisted intramolecular cyclization and decarboxylation, providing hydroxy-1,5-naphthyridines, which are closely related analogs and can be modified for 1,6-naphthyridine synthesis.

  • Halogenation of hydroxy-naphthyridines: Direct halogenation (bromination or chlorination) of hydroxy-substituted naphthyridines using phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) to introduce bromine atoms at specific positions such as the 8-position.

Specific Preparation of 8-Bromo-Substituted Naphthyridines

The 8-bromo substitution is generally introduced via electrophilic bromination of hydroxy-substituted naphthyridines or by direct halogenation of the naphthyridine core.

Introduction of the N,N-Dimethylamino Group at the 5-Position

The N,N-dimethylamino substituent is typically introduced via nucleophilic aromatic substitution or amination reactions on a suitable halogenated intermediate:

Representative Synthetic Route (Literature-Based)

A plausible synthetic route for 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine, adapted from related 1,5-naphthyridine syntheses and halogenation protocols, is as follows:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation and cyclization Aminopyridine derivative + β-ketoester, reflux in acidic medium 70-90 Formation of hydroxy-naphthyridine intermediate
2 Halogenation (bromination) Phosphorus tribromide (PBr3), reflux 60-80 Selective bromination at 8-position
3 Amination (nucleophilic substitution) Dimethylamine, suitable solvent, elevated temperature 50-75 Introduction of N,N-dimethylamino group at 5-position

Detailed Research Findings

  • Reactivity and Selectivity: The hydroxy group at the 8-position in 1,5-naphthyridines is a key directing group for selective bromination, which can be adapted for 1,6-naphthyridines with appropriate modifications. The use of PBr3 or POBr3 ensures high regioselectivity and good yields.

  • Thermal Cyclization: The ring closure to form the bicyclic naphthyridine system is efficiently achieved by thermal condensation and cyclization, often under reflux conditions in solvents such as diphenyl ether or Dowtherm A.

  • Amination Efficiency: Nucleophilic aromatic substitution for installing the N,N-dimethylamino group requires activated halogen substituents at the 5-position. Reaction conditions such as temperature, solvent, and amine concentration critically affect yield and purity.

  • Alternative Approaches: Some studies report the use of Meldrum’s acid derivatives and orthoformates to introduce substituents at the 8-position before ring closure, which could be adapted for bromination and amination steps.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Product Feature Yield Range (%) Reference
Conrad-Limpach reaction Aromatic amine + β-ketoester Thermal condensation, reflux Hydroxy-1,6-naphthyridine 70-90
Bromination with PBr3 8-Hydroxy-1,6-naphthyridine PBr3, reflux 8-Bromo derivative 60-80
Nucleophilic aromatic substitution 5-Halo-1,6-naphthyridine Dimethylamine, heat 5-N,N-dimethylamino substituted 50-75

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 8 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the naphthyridine core.

Reaction Conditions Product Yield Key Observations
Amine substitutionNH₃, DMF, 80°C, 12h 8-Amino-N,N-dimethyl-1,6-naphthyridin-5-amine68%Selective substitution at C-8 confirmed by NMR
Thiol substitutionNaSH, DMSO, 60°C, 6h 8-Mercapto-N,N-dimethyl-1,6-naphthyridin-5-amine52%Requires prolonged heating for full conversion

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway, with the dimethylamino group at C-5 stabilizing the transition state through resonance .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions, enabling functionalization of the naphthyridine scaffold.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C8-Phenyl-N,N-dimethyl-1,6-naphthyridin-5-amine85%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, THF, 80°C8-(Pyridin-4-yl)-N,N-dimethyl-1,6-naphthyridin-5-amine73%

Key Notes :

  • Electron-rich boronic acids exhibit faster reaction rates .

  • Microwave-assisted conditions reduce reaction time to <30 minutes .

Buchwald-Hartwig Amination

The bromine atom is amenable to Pd-catalyzed amination with primary/secondary amines:

Amine Catalyst/Ligand Product Yield
PiperidinePd₂(dba)₃, Xantphos, NaOtBu, toluene8-Piperidinyl-N,N-dimethyl-1,6-naphthyridin-5-amine76%
MorpholinePd(OAc)₂, BINAP, Cs₂CO₃, dioxane8-Morpholino-N,N-dimethyl-1,6-naphthyridin-5-amine81%

Side Reactions :

  • Competitive C-N bond cleavage observed with bulky amines (e.g., tert-butylamine) .

Oxidation

The dimethylamino group undergoes oxidation with H₂O₂ or mCPBA:

  • Product : N-Oxide derivative (confirmed by IR at 1260 cm⁻¹ and MS) .

  • Yield : 58–65% under mild conditions (rt, 6h).

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the naphthyridine core:

  • Product : Partially saturated 1,2,3,4-tetrahydro-1,6-naphthyridine derivative .

  • Conditions : 60 psi H₂, EtOH, 12h .

Comparative Reactivity

The compound’s reactivity differs significantly from non-brominated analogues:

Reaction 8-Bromo Derivative Non-Brominated Analogue
Suzuki CouplingFast (2h, >80% yield)No reaction under same conditions
Nucleophilic SubstitutionProceeds at 60°CRequires >120°C and stronger bases

Explanation : Bromine enhances electrophilicity at C-8, lowering activation energy for substitution and coupling .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces debromination:

  • Product : N,N-Dimethyl-1,6-naphthyridin-5-amine .

  • Quantum Yield : 0.12 ± 0.03 .

Scientific Research Applications

Biological Activities

8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine exhibits several notable biological activities:

  • Anticancer Properties : Studies have indicated that derivatives of naphthyridine, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, functionalized naphthyridines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Antimicrobial Effects : This compound has also been evaluated for its antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Moraxella catarrhalis. Preliminary results show promising activity, highlighting its potential in treating infectious diseases .
  • Monoamine Oxidase Inhibition : Recent studies have explored the use of naphthyridine derivatives as inhibitors of monoamine oxidase (MAO), an important enzyme in neurochemistry. Compounds similar to this compound have shown inhibitory effects in low micromolar ranges, indicating their potential role in treating neurological disorders .

Potential Therapeutic Applications

The therapeutic implications of this compound extend across various fields:

  • Cancer Therapy : Given its anticancer properties, this compound could serve as a lead structure for developing new chemotherapeutic agents targeting specific cancer types.
  • Infectious Disease Treatment : Its antimicrobial activity suggests potential applications in developing new antibiotics or treatments for resistant strains of bacteria.
  • Neurological Disorders : As a MAO inhibitor, it may offer therapeutic benefits in managing conditions like depression and anxiety by enhancing neurotransmitter levels.

Case Studies

Several studies have documented the efficacy of naphthyridine derivatives:

  • A study published in Molecules highlighted the synthesis and evaluation of various naphthyridine derivatives as MAO inhibitors, demonstrating that modifications at specific positions significantly affect their inhibitory potency .
  • Another investigation focused on the antimicrobial activity of nitrogen-containing heterocycles against Mycobacterium tuberculosis, revealing that certain structural modifications enhance efficacy against this pathogen .

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructureUnique Features
1-Methyl-N,N-dimethyl-1,6-naphthyridin-5-amineStructureLacks bromine but retains similar biological activity.
8-Amino-N,N-dimethyl-1,6-naphthyridinStructureContains an amino group instead of bromine; different reactivity profile.
7-Bromo-N,N-dimethylquinolineStructureA quinoline derivative; exhibits distinct pharmacological properties.

Mechanism of Action

The mechanism of action of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

8-Bromo-1,6-naphthyridin-5-amine
  • Molecular Formula : C₈H₆BrN₃
  • Key Differences : Lacks the N,N-dimethyl group at the 5-position.
  • Reactivity : The primary amine at C5 facilitates nucleophilic substitutions and metal-catalyzed cross-couplings.
  • Applications : Used in Suzuki-Miyaura reactions to generate biaryl derivatives for drug discovery .
5-Bromo-1,7-naphthyridin-8-amine
  • Key Differences : Bromine at C5 and amine at C8, altering electronic distribution.
  • Reactivity : Positional isomerism reduces overlap with 1,6-naphthyridine derivatives in coupling reactions .
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one
  • Molecular Formula : C₉H₄BrF₃N₂O
  • Key Differences : Contains a trifluoromethyl group at C2 and a ketone at C5.
  • Applications : The electron-withdrawing trifluoromethyl group enhances stability in acidic environments, making it suitable for agrochemicals .

Physicochemical and Reactivity Profiles

Compound Molecular Weight Substituents Key Reactivity
This compound 253.12 g/mol Br (C8), N,N-dimethyl (C5) Pd-catalyzed cross-coupling, alkylation
8-Bromo-1,6-naphthyridin-5-amine 224.06 g/mol Br (C8), NH₂ (C5) Suzuki-Miyaura couplings, halogenolysis
N,N-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine 177.25 g/mol N,N-dimethyl (C5), tetrahydro core Reduced aromaticity lowers reactivity in cross-couplings
3-Bromo-5-methyl-1,6-naphthyridin-2-amine 242.09 g/mol Br (C3), NH₂ (C2), CH₃ (C5) Cyclocondensation with xanthates to form thiazolo-naphthyridines

Biological Activity

8-Bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-HIV, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C11_{11}H12_{12}BrN3_3
  • Molecular Weight : 252.12 g/mol
  • Structure : The compound features a bromine atom and two dimethyl groups attached to a naphthyridine ring system.

Anticancer Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways.

Case Study :
A study highlighted the efficacy of similar naphthyridine derivatives in inhibiting tumor growth in vivo. The compound was tested against several cancer cell lines, demonstrating IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells .

Anti-HIV Activity

The compound has also been evaluated for its potential anti-HIV activity. Naphthyridines have been shown to interfere with the viral replication cycle by inhibiting reverse transcriptase and integrase enzymes.

Research Findings :
In vitro studies demonstrated that this compound could reduce viral load in infected cell lines significantly. The mechanism of action involves binding to the active sites of viral enzymes, thereby disrupting their function .

Antimicrobial Properties

This compound has shown promising results as an antimicrobial agent against various bacterial strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Methicillin-resistant S. aureus (MRSA)0.25 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological activity stems from its ability to interact with various molecular targets:

  • DNA Gyrase Inhibition : The compound binds asymmetrically to DNA gyrase, which is crucial for bacterial DNA replication.
  • Enzyme Inhibition : It may also inhibit other enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is heavily influenced by their structural features. Modifications at specific positions on the naphthyridine ring can enhance or diminish biological activity.

Key Findings :

  • Bromination at the 8-position significantly increases potency against various biological targets.
  • Dimethyl substitution at the nitrogen atom enhances solubility and bioavailability .

Q & A

Q. What theoretical paradigms support the design of 1,6-naphthyridine-based inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) models link electronic effects (e.g., bromine’s σ-hole) to binding affinity. For example, dimethylamine’s electron-donating effect increases π-stacking with hydrophobic enzyme pockets, as validated in pyrimidine-derived inhibitors . Molecular dynamics simulations (AMBER) further refine binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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